

JH-RE-06 antigen retrieval for specific antibodies

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Compound of Interest

Compound Name: JH-RE-06

Cat. No.: B8087049

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Clarification on JH-RE-06

Initial research indicates that **JH-RE-06** is not an antigen retrieval solution. Instead, it is a potent small molecule inhibitor of the REV1-REV7 protein-protein interface.^{[1][2][3][4]} Its primary application is in cancer research, where it disrupts mutagenic translesion synthesis (TLS), a DNA damage tolerance pathway, thereby enhancing the efficacy of chemotherapeutic agents like cisplatin.^{[1][3][5][6][7]}

This document is structured into two main sections to address the user's query comprehensively:

- Section 1: Application Notes and Protocols for **JH-RE-06** as a Translesion Synthesis Inhibitor. This section provides detailed information on the correct application of **JH-RE-06** based on current scientific literature.
- Section 2: Standard Antigen Retrieval Protocols for Immunohistochemistry. This section provides detailed protocols for common antigen retrieval methods used in immunohistochemistry (IHC) for researchers interested in that application.

Section 1: Application Notes and Protocols for JH-RE-06 as a Translesion Synthesis Inhibitor

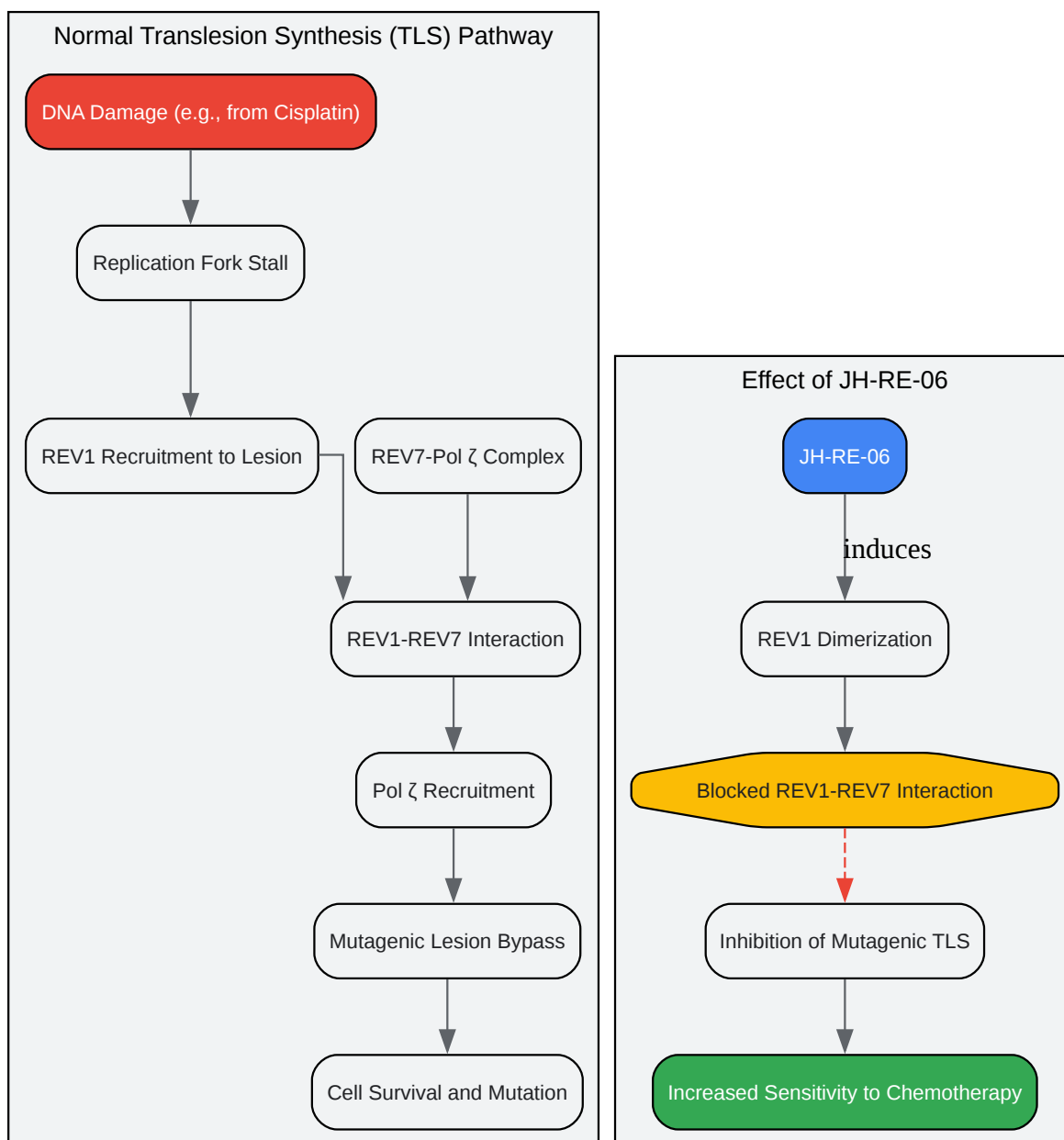
Background

JH-RE-06 is a small molecule that inhibits the interaction between REV1 and REV7, two key proteins in the translesion synthesis (TLS) pathway.[1][2][3] TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. However, this process is often error-prone and can lead to mutations. By inhibiting the REV1-REV7 interaction, **JH-RE-06** prevents the recruitment of the error-prone DNA polymerase ζ (Pol ζ), thus disrupting mutagenic TLS.[1][2][3][4] This action makes cancer cells more susceptible to DNA damaging agents like cisplatin.[5][6]

Mechanism of Action

JH-RE-06 targets the C-terminal domain (CTD) of REV1 at or near the interface where it binds to REV7.[2] Binding of **JH-RE-06** induces the dimerization of REV1, which in turn blocks the REV1-REV7 interaction and prevents the recruitment of Pol ζ to sites of DNA damage.[1][2][4] This disruption of the TLS pathway enhances the cytotoxic effects of DNA-damaging chemotherapy.[3][5]

Signaling Pathway Diagram



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Caption: Mechanism of **JH-RE-06** in inhibiting translesion synthesis.

Quantitative Data

Parameter	Value	Reference
IC50	0.78 μ M	[1] [3]
Kd	0.42 μ M	[1] [3]
Target	REV1-REV7 Interface	[1] [3]

Experimental Protocol: Clonogenic Survival Assay

This protocol is adapted from methodologies described in the literature for assessing the effect of **JH-RE-06** on cell survival following treatment with a DNA damaging agent.[\[1\]](#)

Objective: To determine the effect of **JH-RE-06** on the survival of cancer cells treated with cisplatin.

Materials:

- Cancer cell line of interest (e.g., HT1080, A375)[\[1\]](#)
- Complete cell culture medium
- 6-well plates
- **JH-RE-06** (stock solution in DMSO)
- Cisplatin (stock solution in a suitable solvent)
- Fixative solution (50% methanol, 10% glacial acetic acid)[\[1\]](#)
- Staining solution (0.02% Coomassie Brilliant Blue R-250 in 46.5% methanol, 7% acetic acid, 46.5% water)[\[1\]](#)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding:

- Trypsinize and count the cells.
- Seed 300 cells per well in 6-well plates.[\[1\]](#)
- Incubate at 37°C for 24 hours to allow cells to attach.
- Treatment:
 - The next day, replace the medium with fresh medium containing the desired concentration of cisplatin.
 - Incubate for the desired treatment duration (e.g., 24 hours).
 - After cisplatin treatment, aspirate the medium and wash the cells once with PBS.
 - Add fresh medium containing **JH-RE-06** at the desired concentration (e.g., 1.5 μ M).[\[1\]](#)
Include appropriate controls (e.g., vehicle only, cisplatin only, **JH-RE-06** only).
 - Incubate for an additional 24 hours.[\[1\]](#)
- Recovery and Colony Formation:
 - After the combination treatment, aspirate the medium, wash the cells once with PBS, and add fresh complete medium.
 - Allow the cells to recover and form colonies for 7-14 days, depending on the cell line's growth rate.[\[1\]](#)
- Staining and Quantification:
 - Aspirate the medium from the wells.
 - Gently wash the colonies once with PBS.
 - Add the fixative solution to each well and incubate for 10 minutes at room temperature.[\[1\]](#)
 - Aspirate the fixative and add the staining solution.
 - Incubate for 15-30 minutes at room temperature.

- Aspirate the staining solution and gently wash the wells with water to remove excess stain.
- Allow the plates to air dry.
- Count the number of colonies containing at least 40-50 cells.[\[1\]](#)
- Data Analysis:
 - Calculate the plating efficiency (PE) for the control group: (Number of colonies / Number of cells seeded) x 100.
 - Calculate the surviving fraction (SF) for each treatment group: (Number of colonies / (Number of cells seeded x PE/100)).
 - Plot the surviving fraction as a function of cisplatin concentration for cells treated with and without **JH-RE-06**.

Section 2: Standard Antigen Retrieval Protocols for Immunohistochemistry

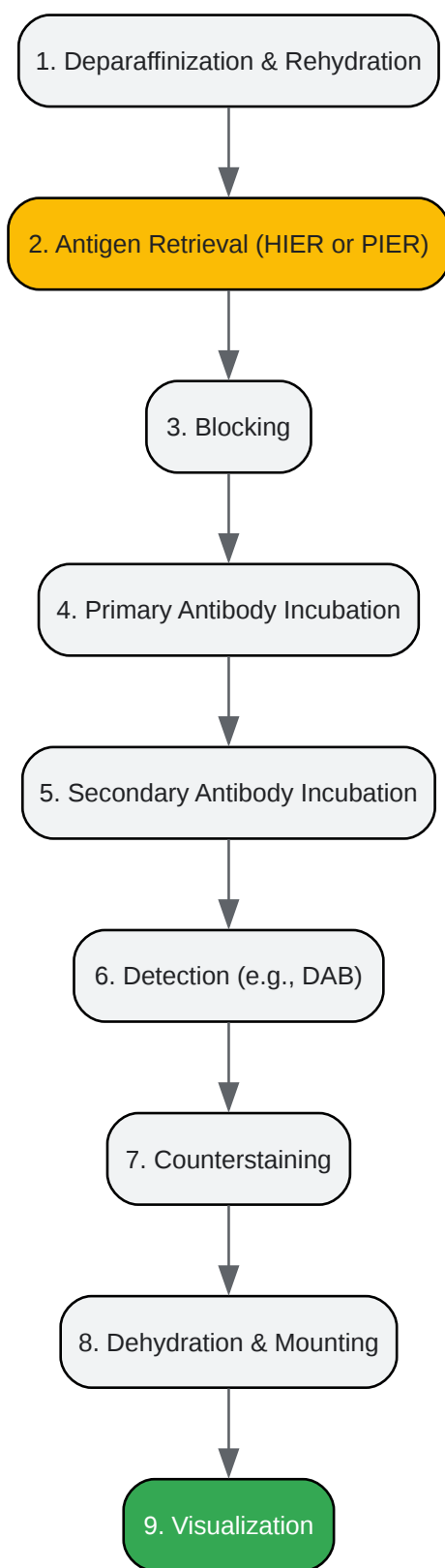
Background

Formalin fixation, a common method for preserving tissue morphology, creates protein cross-links that can mask antigenic sites, preventing antibody binding in immunohistochemistry (IHC).[\[8\]\[9\]](#) Antigen retrieval is a critical step to unmask these epitopes, thereby allowing for effective antibody detection.[\[8\]\[10\]](#) The two primary methods for antigen retrieval are Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER).[\[10\]](#)

Comparison of Antigen Retrieval Methods

Feature	Heat-Induced Epitope Retrieval (HIER)	Proteolytic-Induced Epitope Retrieval (PIER)
Method	Uses heat (microwave, pressure cooker, water bath) and a specific buffer to break protein cross-links.[8][11]	Uses enzymes (e.g., trypsin, proteinase K) to digest peptides that mask the epitope.[8][10]
Mechanism	Reverses formaldehyde-induced cross-links and restores protein conformation. [8][11]	Enzymatically cleaves peptides surrounding the epitope.
Effectiveness	Highly effective for a wide range of antigens, especially nuclear antigens.[8][12]	Effective for some cytoplasmic antigens, but can be less effective for nuclear antigens and may damage tissue morphology.[8]
Common Buffers/Enzymes	Sodium Citrate (pH 6.0), Tris-EDTA (pH 9.0).[8]	Trypsin, Proteinase K, Pepsin. [10]
Advantages	Generally provides more consistent and robust staining.	Can be effective when HIER fails for certain antibodies.
Disadvantages	Can lead to tissue detachment from the slide if not optimized.	Can alter tissue morphology and damage some epitopes.[8][10]

Experimental Workflow for Immunohistochemistry



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Caption: General workflow for an immunohistochemistry experiment.

Detailed Protocols for Antigen Retrieval

2.4.1 Heat-Induced Epitope Retrieval (HIER) Protocol

Solutions:

- Sodium Citrate Buffer (10 mM, pH 6.0): Dissolve 2.94 g of tri-sodium citrate dihydrate in 1 L of distilled water. Adjust the pH to 6.0 with 1N HCl. Add 0.5 mL of Tween 20 (optional, for a final concentration of 0.05%).
- Tris-EDTA Buffer (pH 9.0): 10 mM Tris Base, 1 mM EDTA. Dissolve 1.21 g of Tris base and 0.37 g of EDTA in 1 L of distilled water. Adjust the pH to 9.0. Add 0.5 mL of Tween 20 (optional).

Procedure (using a microwave):

- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- Heating:
 - Place slides in a staining dish filled with the chosen HIER buffer.
 - Microwave at a high power setting (e.g., 95°C) for an initial period to bring the solution to a sub-boiling temperature (e.g., 8 minutes).[\[8\]](#)[\[9\]](#)
 - Microwave at a lower power setting to maintain a sub-boiling temperature for 10-20 minutes.[\[13\]](#) Note: Optimization of time and power is crucial to prevent tissue damage and buffer evaporation.
- Cooling:
 - Remove the staining dish from the microwave and allow the slides to cool in the buffer for at least 20 minutes at room temperature.[\[14\]](#) This slow cooling step is critical for epitope renaturation.
- Washing:

- Rinse the slides gently with distilled water, followed by a wash in PBS or a similar buffer.
- Proceed with the standard immunohistochemistry protocol (blocking, primary antibody incubation, etc.).

2.4.2 Proteolytic-Induced Epitope Retrieval (PIER) Protocol

Enzyme Solution:

- Trypsin (0.1%): Prepare a 0.1% trypsin solution in PBS. Pre-warm the solution to 37°C before use.[\[8\]](#)

Procedure:

- Deparaffinization and Rehydration: Deparaffinize and rehydrate tissue sections as described for HIER.
- Enzymatic Digestion:
 - Pipette the pre-warmed trypsin solution directly onto the tissue sections, ensuring complete coverage.
 - Place the slides in a humidified chamber and incubate at 37°C for 10-30 minutes.[\[8\]](#)[\[9\]](#)
Note: The optimal incubation time must be determined empirically for each antibody and tissue type to avoid over-digestion.
- Stopping the Reaction:
 - Remove the slides from the incubator and immediately rinse them under gentle running tap water for 3-5 minutes to stop the enzymatic reaction.[\[8\]](#)[\[9\]](#)
- Washing:
 - Wash the slides in PBS.
- Proceed with the standard immunohistochemistry protocol.[\[8\]](#)

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